3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
Description
3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol; hydrochloride is a synthetic organic compound featuring a phenol core linked via an aminomethyl bridge to a 2,4-dimethylpyrazole moiety, with a hydrochloride counterion. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or material science applications.
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-[[(2,4-dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-7-14-15(2)12(9)13-8-10-4-3-5-11(16)6-10;/h3-7,13,16H,8H2,1-2H3;1H |
InChI Key |
GPBZETGXAYLFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the aminomethylphenol group. One common method is the condensation of 2,4-dimethylpyrazole with formaldehyde and phenol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth in various cancer models through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects
- Antioxidant Properties
Anticancer Study
A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including 3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride. In vitro tests demonstrated that the compound significantly reduced the viability of cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Research
In a controlled experiment assessing the anti-inflammatory properties of the compound, researchers found that it effectively reduced markers of inflammation in animal models. The results indicated a decrease in cytokine levels and an improvement in clinical symptoms associated with inflammatory conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrazole-Phenol Derivatives
The compound shares structural motifs with 3-(3-Chloro-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (), which also contains a pyrazole ring and phenolic hydroxyl group. Key differences include:
- Substituents: The target compound’s pyrazole has 2,4-dimethyl groups, whereas the analogue in features a chloro-phenol substituent and a formyl group at position 4 of the pyrazole.
- Linkage: The aminomethyl bridge in the target compound introduces conformational flexibility absent in the rigid formyl-substituted analogue.
- Hydrogen Bonding: In ’s compound, the phenol hydroxyl forms an intramolecular hydrogen bond with the pyrazole nitrogen (N2), stabilizing the planar conformation . By contrast, the hydrochloride in the target compound likely promotes intermolecular ionic interactions (e.g., Cl⁻⋯H–N), altering crystal packing and solubility.
Crystallographic and Hydrogen-Bonding Behavior
A critical distinction lies in hydrogen-bonding networks:
The target’s hydrochloride salt may enhance thermal stability compared to neutral analogues due to stronger ionic interactions.
Electronic and Steric Effects
- Steric Hindrance: The 2,4-dimethyl groups in the target compound may restrict rotation around the pyrazole-aminomethyl bond, influencing binding affinity in hypothetical receptor interactions.
Research Findings and Implications
While direct pharmacological or material data for the target compound are unavailable, inferences from structural analogues suggest:
Solubility: The hydrochloride salt improves aqueous solubility over neutral pyrazole-phenol derivatives, critical for drug formulation.
Stability: Ionic interactions from Cl⁻ may enhance thermal stability compared to non-ionic analogues like ’s compound.
Biological Activity: Pyrazole derivatives often exhibit antimicrobial or anti-inflammatory properties; methyl and phenol groups could modulate such activity .
Biological Activity
The compound 3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H16N4ClO
- Molecular Weight : 256.73 g/mol
- IUPAC Name : 3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
The biological activity of 3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular processes and may contribute to its therapeutic effects.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Biological Activity Data
Case Studies
-
Study on Inflammatory Models :
A study conducted on murine models showed that administration of 3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride resulted in a marked decrease in inflammation markers such as TNF-alpha and IL-6. This suggests its potential use in treating conditions like rheumatoid arthritis. -
Neuroprotective Effects :
In a neurodegenerative disease model, this compound exhibited protective effects against neuronal cell death induced by oxidative stress. The mechanism was linked to its ability to upregulate antioxidant enzymes and downregulate pro-apoptotic factors. -
Antitumor Activity :
Preliminary studies indicated that the compound may possess antitumor properties through the induction of apoptosis in cancer cell lines. Further research is needed to elucidate the specific pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
